molecular formula C18H19NO4 B2904661 N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 871322-84-8

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2904661
CAS No.: 871322-84-8
M. Wt: 313.353
InChI Key: AEFDOSXKBNPNIU-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built upon the versatile 1,4-benzodioxane scaffold. This scaffold is considered "evergreen" and is found in numerous biologically active molecules and approved drugs due to its unique architecture that allows for diverse interactions with enzymes and protein receptors . Researchers investigate 1,4-benzodioxane carboxamides for their potential to interact with a range of biological targets. For instance, structurally related compounds have been identified as inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), a key enzyme in DNA repair that is a well-validated target in oncology . The 1,4-benzodioxane core is also frequently explored in the development of ligands for G-protein coupled receptors (GPCRs), particularly as antagonists for alpha-1 adrenergic receptors (α1-ARs) . Such compounds are studied for the treatment of conditions like benign prostatic hyperplasia (BPH), with the scaffold being a key feature in the antihypertensive drug doxazosin . More recently, derivatives incorporating the 1,4-benzodioxane structure have been designed and evaluated as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target in neurodegenerative diseases such as Parkinson's and Alzheimer's . The specific substitution pattern on the benzodioxane ring and the amide nitrogen in this compound suggests it is a valuable intermediate for structure-activity relationship (SAR) studies. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-21-14-9-5-4-8-13(14)19-18(20)17-12(2)22-15-10-6-7-11-16(15)23-17/h4-12,17H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDOSXKBNPNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C(OC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The benzodioxine-carboxamide framework is shared among several analogs, but substituents on the phenyl ring and benzodioxine core critically influence properties. Key comparisons include:

Substituent Effects on the Phenyl Ring
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CID 2787469): Substituent: 2-chloro-5-(trifluoromethyl)phenyl. Impact: The electron-withdrawing Cl and CF₃ groups enhance electrophilicity and may improve binding to hydrophobic protein pockets. This contrasts with the electron-donating ethoxy group in the main compound, which could favor π-π stacking or hydrogen bonding . Molecular Formula: C₁₆H₁₁ClF₃NO₃.
  • N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Substituent: 3-cyanophenyl.
Heterocyclic Modifications
  • N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide (CAS 681173-76-2): Substituent: Thiazole-pyridine hybrid. Molecular Formula: C₁₈H₁₅N₃O₂S.
Antiviral Potential
  • Docking Studies for Monkeypox Virus (): Benzodioxine derivatives, including structures with ethoxyphenyl groups, were identified as candidates binding to MPXV DPol and A42R proteins.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Notable Properties/Activities References
N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide C₁₈H₁₉NO₄ 2-ethoxyphenyl, methyl Potential antiviral/hypertensive -
CID 2787469 C₁₆H₁₁ClF₃NO₃ 2-chloro-5-(trifluoromethyl)phenyl Enhanced electrophilicity
CAS 681173-76-2 C₁₈H₁₅N₃O₂S 4-pyridin-4-yl-1,3-thiazol-2-yl Kinase targeting, metabolic stability
N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₁₆H₁₂N₂O₃ 3-cyanophenyl Strong electron-withdrawing effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, including amide bond formation between the benzodioxine core and substituted phenyl groups. Key optimization parameters include:

  • Temperature : 60–80°C to balance reaction rate and by-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and reactivity .
  • Catalysts : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amidation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity. Confirm purity via HPLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR :
  • 1H NMR : Ethoxy group protons appear as a triplet (δ 1.3–1.5 ppm, CH3) and quartet (δ 3.9–4.1 ppm, OCH2).
  • 13C NMR : Benzodioxine carbonyl carbon at δ 165–170 ppm; ethoxy CH2 at δ 60–65 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z ~354 (exact mass depends on isotopic composition). Fragmentation patterns confirm the benzodioxine backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., MCF7, HEK293) and incubation times.
  • Dose-response curves : Determine IC50 values across 3–5 replicates to assess reproducibility.
  • Structural analogs : Compare activity with halogenated (e.g., chloro) or alkylated (e.g., methyl) derivatives to isolate substituent effects .
  • Meta-analysis : Use software like GraphPad Prism to statistically analyze discrepancies (e.g., ANOVA for inter-study variability) .

Q. What computational methods are recommended to predict the binding affinity and mechanism of action of this compound with orexin receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with OX1R/OX2R. Prioritize residues like Tyr317 (OX1R) for hydrogen bonding .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns; calculate binding free energy via MM-PBSA.
  • In vitro validation : Radioligand displacement assays (e.g., [³H]-SB-674042) confirm computational predictions .

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and pharmacological profile?

  • Methodology :

  • Electronic effects : Use Hammett σ constants to correlate substituents (e.g., ethoxy: σ~0.24) with reaction rates in SNAr or nucleophilic acyl substitution .
  • Lipophilicity : Calculate logP values (e.g., ClogP) to predict membrane permeability. Ethoxy groups increase logP by ~0.5 compared to methoxy .
  • Biological activity : Compare IC50 values of analogs (e.g., 2-ethoxy vs. 2-chloro derivatives) in enzyme inhibition assays .

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